molecular formula C13H19BN2O3 B1591915 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide CAS No. 276694-16-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

Cat. No.: B1591915
CAS No.: 276694-16-7
M. Wt: 262.11 g/mol
InChI Key: GFZSUVMUIACQHK-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide” is a chemical compound with the molecular formula C12H17BO2 . It is also known as “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” in English .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used for the borylation of alkylbenzenes in the presence of a palladium catalyst . It has also been used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F . Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Structural Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide and related compounds are primarily used in the synthesis of various complex organic molecules. Takagi and Yamakawa (2013) demonstrated its use in the synthesis of arylarenes through Pd-catalyzed borylation, highlighting its role in facilitating complex organic reactions (Takagi & Yamakawa, 2013). Similarly, several studies focused on synthesizing and confirming the structures of compounds derived from this chemical, using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction, which also involved DFT calculations for molecular structure confirmation (Huang et al., 2021).

Vibrational Properties and DFT Studies

The vibrational properties of compounds involving this compound have been explored. Wu et al. (2021) conducted studies to characterize their vibrational properties using spectroscopy and DFT calculations, which helps in understanding the molecular behavior of these compounds (Wu et al., 2021).

Application in Fluorescence Probes

This compound has been utilized in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using this compound, demonstrating its utility in biochemical detection applications (Lampard et al., 2018).

Boronate-Based Prochelators

It has also been used in the design of boronate-based prochelators. Wang and Franz (2018) discussed a prodrug version of a metal chelator that incorporates a boronate group from this compound, which is activated in the presence of hydrogen peroxide for iron sequestration under oxidative stress (Wang & Franz, 2018).

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .

Biochemical Pathways

The compound this compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is crucial in the synthesis of various biologically active compounds, including pharmaceuticals . The downstream effects of this pathway depend on the specific molecules being coupled.

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its absorption, distribution, metabolism, and excretion (adme) properties . The pH of the environment, for example, can significantly accelerate the rate of hydrolysis, which could impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of the compound’s hydrolysis . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSUVMUIACQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611673
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276694-16-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g (76 mmol) of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are dissolved in 150 ml of methanol, 6 g (120 mmol) of hydrazine hydrate are added, and the mixture is refluxed for 12 hours. Removal of 120 ml of methanol by distillation gives 19.8 g (75 mmol, 98%) of product. The compounds of the formula (III) are obtained analogously using the compounds shown in Table 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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